molecular formula C15H23BO6 B13356388 (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid

Cat. No.: B13356388
M. Wt: 310.15 g/mol
InChI Key: VBXVCKBGZWMBBU-UHFFFAOYSA-N
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Description

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is a specialized aryl boronic acid reagent designed for use in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. As a member of the organoboron family, its primary research value lies in its application in Suzuki-Miyaura (SM) cross-coupling, a widely used method for forming carbon-carbon bonds that is essential in the development of pharmaceuticals, agrochemicals, and organic materials . The tert-butoxycarbonyl (Boc) protecting group on this molecule is a critical feature, as it masks a reactive amine functionality, allowing for selective coupling at the boronic acid site while preserving the amine for subsequent deprotection and further derivatization. The ortho- and para-ethoxy substituents on the phenyl ring can influence the compound's steric and electronic properties, potentially affecting its reactivity and stability during the coupling process. In the SM coupling mechanism, this boronic acid acts as the nucleophilic partner, transmetalating to a palladium catalyst that has undergone oxidative addition with an organic electrophile (e.g., an aryl or vinyl halide). This process ultimately results in the formation of a new biaryl or alkyl-aryl bond, which is a cornerstone reaction in modern chemical synthesis . The stability and crystallinity of such boronic acids make them favorable for handling and storage. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets before handling.

Properties

Molecular Formula

C15H23BO6

Molecular Weight

310.15 g/mol

IUPAC Name

[2,5-diethoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid

InChI

InChI=1S/C15H23BO6/c1-6-20-12-9-11(16(18)19)13(21-7-2)8-10(12)14(17)22-15(3,4)5/h8-9,18-19H,6-7H2,1-5H3

InChI Key

VBXVCKBGZWMBBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OCC)C(=O)OC(C)(C)C)OCC)(O)O

Origin of Product

United States

Preparation Methods

Table 1: Boc Protection Variants

Base Solvent Time (h) Yield (%)
Triethylamine THF 1.5 78
DMAP DCM 2.0 85
Pyridine Acetone 3.0 68

Table 2: Miyaura Borylation Catalysts

Catalyst Ligand Yield (%)
Pd(dppf)Cl₂ None 65
Pd(OAc)₂ XPhos 72
PdCl₂(PPh₃)₂ SPhos 58

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is used as a building block for synthesizing complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds, which can be further modified to enhance biological activity .

Industry

Industrially, (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The primary mechanism of action for (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid involves its participation in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the Boc group, which provides stability and prevents unwanted side reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogous boronic acids:

Compound Name Key Substituents Reactivity/Solubility Applications Evidence Reference
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid 2,5-diethoxy, 4-BOC Moderate reactivity (steric hindrance); moderate lipophilicity Suzuki coupling, drug intermediates
(3,5-Di-tert-butylphenyl)boronic acid 3,5-di-tert-butyl Low reactivity (high steric hindrance); high lipophilicity Materials science, polymer additives
(2,5-Dimethoxyphenyl)boronic acid 2,5-dimethoxy High reactivity (electron-rich); moderate solubility Fluorescent probes, agrochemicals
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy High binding affinity (enzyme inhibition); aqueous solubility HDAC inhibitors, antifungal agents
(4-(Diphenylamino)phenyl)boronic acid 4-diphenylamino Electron-deficient; high thermal stability OLED materials, sensors

Reactivity in Cross-Coupling Reactions

  • Target Compound: The diethoxy groups donate electron density to the phenyl ring, enhancing nucleophilicity.
  • Methoxy vs. Ethoxy Analogs : Ethoxy groups (target) are more electron-donating than methoxy (e.g., (2,5-dimethoxyphenyl)boronic acid), which may reduce coupling rates due to increased steric bulk. Methoxy derivatives are often preferred for rapid reactions .

Solubility and Stability

  • The diethoxy and BOC groups in the target compound enhance lipophilicity, favoring solubility in organic solvents like THF or DCM. In contrast, methoxyethyl-substituted boronic acids () exhibit better aqueous solubility due to polar ether linkages .
  • The BOC group is acid-labile, necessitating careful handling under acidic conditions. This contrasts with stable tert-butyl-substituted analogs (e.g., (3,5-di-tert-butylphenyl)boronic acid), which tolerate harsh reaction conditions .

Biological Activity

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Boronic acids are known for their stability and versatility in organic synthesis. The specific structure of (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid suggests potential interactions with biological targets due to the presence of the boron atom, which can form reversible covalent bonds with diols and other nucleophiles.

1. Antibacterial Activity

Recent studies have shown that boronic acids exhibit significant antibacterial properties. For instance, (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli6.50 mg/mL
S. aureus8.00 mg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function, which is common among boronic acid derivatives .

2. Anticancer Activity

In vitro studies have indicated that (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed an IC50 value of approximately 18.76 µg/mL against MCF-7 cells, indicating moderate cytotoxicity.

Table 2: Cytotoxicity of (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic Acid

Cell LineIC50 (µg/mL)
MCF-718.76 ± 0.62
HeLa22.30 ± 0.70

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation.

Table 3: Enzyme Inhibition Activities

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases and other conditions where cholinergic signaling is disrupted .

Case Studies

A notable study investigated the effects of this boronic acid derivative in a cream formulation for dermatological applications. The formulation was tested for antioxidant and antibacterial properties and found to be effective without significant toxicity to healthy cells . Histological evaluations confirmed the safety profile of the compound when applied topically.

Q & A

Basic Research Question

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹¹B NMR to confirm >95% purity .
  • Stability :
    • Store at -20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis of the boronic acid group .
    • Avoid prolonged exposure to moisture or acidic conditions, which degrade the Boc group .

What are the key reactivity patterns of this boronic acid in Suzuki-Miyaura cross-coupling?

Basic Research Question
This compound acts as an aryl donor in cross-couplings:

  • Electron-rich aryl partners : Reacts efficiently with electron-deficient aryl halides (e.g., nitro-substituted partners) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Challenges : Steric hindrance from the Boc group may reduce coupling efficiency. Mitigate by using bulky ligands (e.g., SPhos) .
    Yield Optimization : Pre-activate the boronic acid with NH₄HCO₃ to enhance solubility .

How does the Boc group influence the compound’s reactivity in multistep syntheses?

Advanced Research Question
The Boc group:

  • Steric Effects : Hinders coupling at the para position, requiring higher catalyst loading (e.g., 5 mol% Pd) .
  • Orthogonality : Stable under Suzuki conditions but cleavable with TFA in DCM, enabling sequential functionalization .
    Case Study : In peptide-boronic acid conjugates, the Boc group remains intact during amide bond formation but is removed post-coupling for downstream bioconjugation .

What methodologies are used to analyze conflicting data in cross-coupling yields?

Advanced Research Question
Contradictions in yields often arise from:

  • Substrate electronic mismatches : Use Hammett plots to correlate substituent effects with reactivity .
  • Catalyst decomposition : Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated substrates are used) .
    Troubleshooting :
  • Screen bases (Cs₂CO₃ vs. K₃PO₄) to mitigate boronic acid protodeboronation .
  • Employ high-throughput experimentation (HTE) to identify optimal ligand/base pairs .

Can computational modeling predict this compound’s behavior in novel reactions?

Advanced Research Question
Yes. Methods include:

  • DFT Calculations : Model transition states to predict regioselectivity in couplings (e.g., para vs. meta addition) .
  • Molecular Dynamics : Simulate steric effects of the Boc group on binding to Pd catalysts .
    Validation : Compare computed activation energies with experimental yields (e.g., B3LYP/6-31G* level) .

How is this compound applied in synthesizing bioactive molecules?

Advanced Research Question

  • Glycoprotein Probes : Forms boronate esters with cis-diols in glycans for SPR-based detection .
  • Anticancer Agents : Serves as a warhead in proteasome inhibitors (e.g., analogous to bortezomib) via conjugation to peptide backbones .
    Protocol :

Couple with a tripeptide (e.g., Leu-Leu-Phe) using EDC/HOBt.

Deprotect Boc with TFA for cellular uptake studies .

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